N-sec-butyl Pentylone hydrochloride
Description
This compound, formally named 1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride (CAS: 17763-10-9), is a synthetic cathinone derivative characterized by a benzodioxole ring linked to a pentanone backbone and a branched alkylamino substituent at the β-position. The 1-methylpropyl (isobutyl) group distinguishes it from other analogs in this class. It is commonly referred to as N-butyl pentylone hydrochloride and is structurally related to designer stimulants with psychoactive properties .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(butan-2-ylamino)pentan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-4-6-13(17-11(3)5-2)16(18)12-7-8-14-15(9-12)20-10-19-14;/h7-9,11,13,17H,4-6,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUNTKWWQPPUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)CC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345661 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(butan-2-ylamino)pentan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-05-2 | |
| Record name | N-sec-Butyl pentylone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(butan-2-ylamino)pentan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-SEC-BUTYL PENTYLONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJE5VQ5HUQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride (often referred to as MBDB) is a synthetic compound that has garnered interest in pharmacological research due to its structural similarity to other psychoactive substances. This article explores its biological activity, including its pharmacodynamics, potential therapeutic applications, and safety profile.
Chemical Structure and Properties
- Molecular Formula: C13H18ClNO3
- Molecular Weight: 273.74 g/mol
- CAS Number: 39235-63-7
The compound features a methylenedioxy group which is characteristic of several psychoactive substances, suggesting potential interactions with neurotransmitter systems.
MBDB is believed to act primarily as a serotonin releasing agent. It may also exhibit dopaminergic activity similar to that of other compounds in the benzodioxole class. The presence of the methylenedioxy group is often associated with increased affinity for serotonin receptors, particularly the 5-HT2A receptor.
Biological Activity
Research indicates that MBDB may have the following biological effects:
- Psychoactive Effects: Users report effects similar to those of MDMA (Ecstasy), including enhanced mood and empathy.
- Neurotransmitter Release: Studies suggest that MBDB promotes the release of serotonin and dopamine in vitro, which could explain its psychoactive properties.
| Biological Activity | Effect |
|---|---|
| Serotonin Release | Increased mood and empathy |
| Dopamine Release | Potential stimulant effects |
Clinical Observations
In clinical settings, MBDB has been studied for its potential use in psychotherapy and social anxiety treatment. A notable study conducted by Nichols et al. (1982) highlighted its effects on mood enhancement and social interaction improvement in controlled environments.
Toxicology and Safety Profile
Toxicological assessments indicate that while MBDB has a lower toxicity profile compared to other amphetamines, it still poses risks associated with recreational use, including potential neurotoxicity at high doses.
Comparative Analysis
| Compound | Primary Action | Safety Profile |
|---|---|---|
| MBDB | Serotonin/Dopamine Release | Moderate |
| MDMA | Serotonin/Dopamine Release | Higher risk of toxicity |
| Methylenedioxyamphetamine (MDA) | Serotonin Release | Moderate |
Comparison with Similar Compounds
Structural and Molecular Comparison
Key Findings from Research
Substituent Effects on Lipophilicity: N-butyl Pentylone’s branched isobutyl group enhances lipophilicity compared to methyl (Pentylone) or dimethyl (Dipentylone) analogs. This may prolong its metabolic half-life and central nervous system penetration .
Analytical Applications: Butylone-d₃ HCl (deuterated methyl) is utilized as an internal standard in mass spectrometry due to its isotopic stability, aiding in quantitative analysis of cathinones .
Pharmacological Implications: Cyclic amines (e.g., pyrrolidinyl analog) exhibit distinct binding profiles at monoamine transporters compared to linear alkylamino derivatives, suggesting differences in stimulant potency . Limited data exist on the toxicological effects of Diethylpentylone and Dipentylone, highlighting the need for further research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
